LogP Differentiation: 3-Chloro-4-Fluorophenyl vs. 2,4-Difluorophenyl and 3,4-Dichlorophenyl Analogs
The target compound's predicted logP of 1.309–1.942 places it in a distinct lipophilicity window compared to its closest halogen-substituted analogs. The 3,4-dichlorophenyl analog (ZINC34717886) has a logP of 1.665, while the 2,4-difluorophenyl analog (CAS 1043948-32-8) is expected to have a lower logP due to the absence of chlorine [1]. The mixed chloro-fluoro pattern on the target compound provides a unique balance of halogen bond donor/acceptor capacity and lipophilicity that cannot be achieved by dihalogen (di-Cl or di-F) or methoxy-substituted variants. This differentiation is critical for application areas such as membrane permeability optimization, where logP between 1 and 3 is generally favored for oral bioavailability, and the specific chlorine-fluorine combination may modulate CYP450 metabolic stability differently than dichloro or difluoro patterns [2].
| Evidence Dimension | Predicted partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 1.309 (ZINC112222250, neutral form) and logP = 1.942 (ZINC1028338, charged form) |
| Comparator Or Baseline | 3,4-Dichlorophenyl analog (ZINC34717886): logP = 1.665 |
| Quantified Difference | Target compound logP range spans from 0.356 below to 0.277 above the dichloro comparator, reflecting the distinct electronic effect of Cl/F mixed halogenation vs. di-Cl substitution. |
| Conditions | Computed logP values from ZINC15 database; neutral and ionized species considered separately [1]. |
Why This Matters
Lipophilicity directly impacts membrane permeability, solubility, and metabolic stability—key criteria for selecting the optimal tool compound for cell-based vs. biochemical assay conditions.
- [1] ZINC15 Database. ZINC112222250 (logP: 1.309), ZINC1028338 (logP: 1.942), ZINC34717886 (logP: 1.665). https://zinc15.docking.org/substances/ZINC000112222250/; https://zinc15.docking.org/substances/ZINC000001028338/; https://zinc15.docking.org/substances/ZINC000034717886/ View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. General guidance on logP ranges for oral bioavailability. View Source
